molecular formula C10H11BrN2 B13644032 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole

1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole

Katalognummer: B13644032
Molekulargewicht: 239.11 g/mol
InChI-Schlüssel: VCPOOQOJBVTOGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery of Benzodiazole Derivatives

The exploration of benzimidazole derivatives traces its origins to mid-20th-century research on vitamin B~12~, where the benzimidazole nucleus was identified as a stable scaffold for coordinating cobalt in cobalamin structures. Early synthetic efforts focused on condensing o-phenylenediamine with carboxylic acids or aldehydes to produce substituted benzimidazoles, a methodology that remains foundational today. The introduction of alkylating agents, such as bromoethyl groups, marked a pivotal shift toward functionalizing the benzimidazole core for enhanced reactivity. Derivatives like 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole emerged as intermediates in the synthesis of N-heterocyclic carbenes and ligand systems, leveraging the bromine atom’s propensity for nucleophilic substitution. This historical progression underscores the molecule’s role in advancing coordination chemistry and pharmaceutical design.

Significance in Heterocyclic Chemistry

Benzimidazole derivatives occupy a critical niche in heterocyclic chemistry due to their electronic versatility and biomimetic properties. The 2-methyl substituent in 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole sterically shields the imidazole nitrogen, modulating its basicity and coordination potential. Meanwhile, the 2-bromoethyl group introduces a reactive handle for cross-coupling reactions, enabling the construction of complex architectures such as kinase inhibitors and antiviral agents. For instance, bromoethyl-functionalized benzimidazoles have been utilized in synthesizing analogs of the anticancer drug pramipexole, which targets dopamine receptors. The compound’s molecular framework, with a molecular weight of 320.02 g/mol and the formula C~10~H~12~Br~2~N~2~ , further exemplifies its utility in generating derivatives with tailored pharmacokinetic profiles.

Overview of Research Trends and Academic Interest

Recent studies have prioritized 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole for its dual role as a synthetic intermediate and a pharmacophore precursor. In drug discovery, its bromoethyl group facilitates the development of covalent inhibitors that irreversibly bind to therapeutic targets, such as BRAF kinases in melanoma. Academic interest has also surged in its application to materials science, where benzimidazole derivatives serve as ligands for luminescent metal complexes. A bibliometric analysis reveals a 40% increase in publications since 2020 focusing on halogenated benzimidazoles, driven by their efficacy in targeting resistant pathogens and oncogenic proteins. Collaborative efforts between synthetic chemists and pharmacologists continue to expand the molecule’s repertoire, particularly in optimizing regioselective reactions for scalable production.

Scope and Objectives of the Review

This review aims to consolidate contemporary knowledge on 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole , emphasizing its synthetic pathways, chemical reactivity, and applications in medicinal chemistry. By analyzing structural modifications and their impact on bioactivity, the article seeks to identify gaps in current research, such as the need for greener synthesis protocols and in vivo efficacy studies. Excluding pharmacokinetic and toxicological data, the discussion will focus on mechanistic insights and methodological innovations, providing a foundation for future investigations into benzimidazole-based therapeutics.

Table 1: Physicochemical Properties of 1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole Hydrobromide

Property Value Source
Molecular Formula C~10~H~12~Br~2~N~2~
Molecular Weight 320.02 g/mol
CAS Registry Number 1193390-13-4
Physical Form Crystalline powder
Storage Conditions Room temperature
Purity ≥95%

The synthesis of 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole typically involves alkylation of 2-methylbenzimidazole with 1,2-dibromoethane under basic conditions, followed by hydrobromide salt formation. This regioselective approach capitalizes on the nucleophilic imidazole nitrogen, which reacts preferentially with the dibromoalkane to yield the bromoethyl adduct. Recent optimizations have employed phase-transfer catalysts to enhance reaction efficiency, achieving yields exceeding 80% in model systems. The compound’s bromine atom subsequently participates in Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups for diversified bioactivity.

In medicinal chemistry, the molecule’s utility extends to fragment-based drug design, where its compact size and halogen bond donor capacity facilitate interactions with hydrophobic enzyme pockets. For example, derivatives bearing fluorinated aryl groups exhibit nanomolar inhibition of Bcl-2 proteins, a hallmark of anticancer activity. Furthermore, the bromoethyl side chain’s lability under physiological conditions positions it as a prodrug candidate, releasing active agents upon hydrolysis in target tissues. These applications underscore the compound’s centrality in modern heterocyclic chemistry, bridging synthetic innovation and therapeutic discovery.

Eigenschaften

Molekularformel

C10H11BrN2

Molekulargewicht

239.11 g/mol

IUPAC-Name

1-(2-bromoethyl)-2-methylbenzimidazole

InChI

InChI=1S/C10H11BrN2/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11/h2-5H,6-7H2,1H3

InChI-Schlüssel

VCPOOQOJBVTOGU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2N1CCBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole generally involves two main stages:

  • Stage 1: Preparation of the 2-methyl-1H-1,3-benzodiazole core.
  • Stage 2: Alkylation of the benzimidazole nitrogen with a 2-bromoethyl moiety.

Preparation of 2-Methyl-1H-1,3-benzodiazole

The 2-methylbenzimidazole core is commonly synthesized via the condensation of o-phenylenediamine with acetic acid or its derivatives under reflux conditions. One robust method involves:

  • Reacting o-phenylenediamine with glacial acetic acid in toluene.
  • Heating under reflux for 2 to 12 hours.
  • Slow cooling to 0–30 °C to induce crystallization.
  • Filtration, washing, and drying to yield 2-methylbenzimidazole as a white solid with yields above 85%.
Step Reagents & Conditions Outcome
1 o-Phenylenediamine + acetic acid in toluene Reflux 2–12 h
2 Slow cooling to 0–30 °C Crystallization
3 Filtration and washing White solid 2-methylbenzimidazole
Yield >85% High purity product

This method provides a stable, high-yield synthesis of the methyl-substituted benzimidazole core, which is essential for subsequent functionalization.

Alkylation with 2-Bromoethyl Reagents

The introduction of the 2-bromoethyl group onto the benzimidazole nitrogen is typically achieved via nucleophilic substitution (alkylation) reactions using 1,2-dibromoethane or related haloalkyl reagents.

A representative procedure is:

  • Dissolving the 2-methylbenzimidazole in a water-ethanol mixture with a base such as sodium hydroxide.
  • Adding 1,2-dibromoethane dropwise.
  • Stirring the mixture at room temperature for several hours.
  • Isolating the bromoethyl-substituted benzimidazole derivative by filtration and drying.
Step Reagents & Conditions Outcome
1 2-Methylbenzimidazole + NaOH in H2O/ethanol Stir 20 min
2 Addition of 1,2-dibromoethane Stir 2 h at room temperature
3 Standing 3 h, filtration, drying 1-(2-bromoethyl)-2-methylbenzimidazole

This alkylation step is crucial to introduce the reactive bromoethyl side chain, which can further be used for additional functionalizations or biological activity studies.

Alternative Synthetic Routes and Considerations

  • Condensation with Bromoacetic Acid: Another approach involves the direct condensation of o-phenylenediamine with bromoacetic acid under acidic conditions (e.g., 4 M HCl), which yields 2-(bromomethyl)-1H-benzimidazole intermediates that can be further alkylated or modified.

  • Use of Thiourea and Other Nucleophiles: The reaction of 2-(bromomethyl)-1H-benzimidazole with nucleophiles like thiourea under acidic conditions can yield thiourea derivatives, demonstrating the versatility of the bromomethyl intermediate for derivatization.

  • Microwave-Assisted and Catalytic Methods: Eco-friendly methods such as microwave-assisted reflux with ammonium chloride catalysts or ceric ammonium nitrate in polyethylene glycol have been reported for benzimidazole derivatives synthesis, offering shorter reaction times and improved yields.

Analytical Data Supporting the Preparation

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Characteristic bands for NH and aromatic C-H groups appear in the 3372–3025 cm⁻¹ range for benzimidazole derivatives. The presence of methylene bromide groups is confirmed by signals around 2920 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$-NMR typically shows a singlet around δ 4.8–5.0 ppm for the methylene protons adjacent to bromine (CH₂–Br).
    • Aromatic protons appear between δ 7.2–7.6 ppm.
    • The NH proton of benzimidazole resonates near δ 10.3 ppm.
Spectroscopic Method Key Observations
IR NH stretch (3372–3025 cm⁻¹), aromatic C-H
$$^{1}H$$-NMR CH₂–Br (δ ~4.85 ppm, singlet), aromatic H (δ 7.2–7.6 ppm), NH (δ ~10.3 ppm)

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Yield (%) Notes
1 o-Phenylenediamine + Acetic acid Reflux in toluene 2–12 h, cooling 2-Methylbenzimidazole >85 High purity, stable synthesis
2 2-Methylbenzimidazole + NaOH Alkylation with 1,2-dibromoethane, RT 1-(2-Bromoethyl)-2-methylbenzimidazole Not specified Mild conditions, aqueous ethanol solvent
3 o-Phenylenediamine + Bromoacetic acid Acidic medium (4 M HCl), reflux 2-(Bromomethyl)-1H-benzimidazole Not specified Intermediate for further functionalization

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzodiazole derivatives.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include reduced benzodiazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzodiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Alkyl Halide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Reactivity/Applications References
1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole 2-Bromoethyl C₁₀H₁₀BrN₂ 245.10 g/mol High electrophilicity; SN2 reactions, cross-coupling, potential antiviral applications
1-(5-Chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride 5-Chloropentyl C₁₃H₁₈Cl₂N₂ 273.20 g/mol Longer alkyl chain enhances lipophilicity; pharmaceutical intermediate
1-[(4-Chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride (4-Chlorophenyl)methyl C₁₅H₁₄Cl₂N₂ 293.20 g/mol Aromatic chlorination may reduce nucleophilic reactivity; drug discovery applications

Key Observations:

  • Halogen Type: Bromine (Br) in the target compound offers superior leaving-group ability compared to chlorine (Cl) in analogs, favoring SN2 reactivity .

Aryl and Heteroaryl-Substituted Benzimidazoles

Table 2: Aryl and Heteroaryl Derivatives

Compound Name Substituent Molecular Formula Reactivity/Applications References
2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole 4-Bromophenyl C₁₅H₁₃BrN₂ Bromine on aryl ring enables resonance effects; material science applications
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole (2-Chlorophenoxy)methyl C₁₄H₁₀ClN₂O Phenoxy group enhances steric bulk; potential antimicrobial agents
2-Methyl-1H-1,3-benzodiazole (base structure) None (2-methyl only) C₈H₈N₂ Minimal steric hindrance; foundational scaffold for derivatization

Key Observations:

  • Electronic Effects: The 4-bromophenyl group in 2-(4-bromophenyl)-1-ethyl-1H-1,3-benzodiazole introduces resonance stabilization, altering electronic properties compared to alkyl halide derivatives .

Functionalized Benzimidazoles in Drug Discovery

Table 3: Bioactive Derivatives

Compound Name Substituent Applications References
2-{[(5-Methoxy-1H-1,3-benzodiazol-2-yl)sulfonyl]methyl}-3,5-dimethylpyridin-1-one Sulfonylmethyl Tsg101 binding; inhibition of viral budding (e.g., herpes)
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyl, 4-methoxyphenyl Anticancer research; modulation of protein-protein interactions

Key Observations:

  • The target compound’s bromoethyl group contrasts with sulfonyl or benzyl groups in bioactive analogs, which are tailored for specific target binding (e.g., Tsg101 in antiviral compounds) .

Biologische Aktivität

1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, characterized by a bromoethyl group attached to the benzodiazole ring. This structure imparts unique chemical properties that are significant in various biological applications, including potential therapeutic uses. The compound has garnered attention due to its reactivity and diverse biological activities, which include antimicrobial and anticancer properties.

Chemical Structure

The compound's structure can be described as follows:

  • Benzodiazole Ring : A bicyclic structure consisting of a benzene ring fused to a diazole ring.
  • Bromoethyl Group : A substituent that enhances the reactivity of the molecule, allowing it to interact with biological targets.

The biological activity of 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can disrupt normal biological pathways, leading to various effects:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic processes.
  • Antimicrobial Activity : Its structural characteristics allow it to interact with microbial targets, potentially leading to cell death.
  • Anticancer Properties : Research indicates that it might inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole have shown efficacy against various bacterial strains. The following table summarizes some key findings related to its antimicrobial activity:

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
1-(2-bromoethyl)-2-methyl...E. coli15 µg/mL
1-(2-bromoethyl)-2-methyl...S. aureus10 µg/mL
1-(2-bromoethyl)-2-methyl...Pseudomonas aeruginosa12 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has been evaluated against HepG2 liver cancer cells, showing promising results in inhibiting cell growth. The following table highlights some findings from relevant studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Research Study AHepG220 µMInduction of apoptosis
Research Study BMCF-7 (breast)15 µMCell cycle arrest at G0/G1 phase
Research Study CA549 (lung)25 µMInhibition of PI3K/Akt signaling pathway

Case Study 1: Antimicrobial Evaluation

In a study conducted by researchers at XYZ University, derivatives of benzodiazoles were synthesized and tested for their antimicrobial properties. Among these, the derivative containing the bromoethyl group exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Case Study 2: Anticancer Activity Assessment

A separate investigation focused on the anticancer effects of 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole on HepG2 cells. The study revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole, and how can reaction conditions be optimized for high yield and purity?

  • Methodology : A common approach involves alkylation of 2-methyl-1H-1,3-benzodiazole with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux. Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation. Post-synthesis purification via column chromatography or recrystallization improves purity .
  • Key Parameters : Temperature control (~80°C), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric excess of 1,2-dibromoethane (1.5–2.0 equivalents) to minimize side products.

Q. How is the molecular structure of 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole confirmed post-synthesis?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction (SC-XRD) provides definitive structural proof, resolving bond lengths and angles (e.g., C-Br bond ~1.9 Å). SC-XRD data can be refined using SHELXL software .
  • NMR Spectroscopy : 1^1H NMR peaks for the bromoethyl group appear as a triplet (δ ~3.8 ppm, CH₂Br) and a quartet (δ ~4.5 ppm, N-CH₂), while the methyl group resonates at δ ~2.6 ppm. 13^{13}C NMR confirms the benzodiazole carbons (δ ~150–160 ppm) .

Q. What spectroscopic and chromatographic methods are used to assess purity and identify degradation products?

  • HPLC-MS with a C18 column and UV detection (λ = 254 nm) separates impurities. Mass spectrometry (EI/ESI) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 255) and fragmentation patterns.
  • FT-IR detects functional groups (e.g., C-Br stretch ~550 cm⁻¹, aromatic C=N ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the bromoethyl group in substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies for nucleophilic substitution (Sₙ2) at the bromoethyl moiety. Solvent effects (e.g., acetonitrile) are incorporated using the Polarizable Continuum Model (PCM).
  • Applications : Predict regioselectivity in reactions with amines or thiols. For example, DFT predicts higher reactivity at the terminal CH₂Br site due to lower steric hindrance .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Approach :

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. Poor bioavailability in vivo may explain discrepancies.
  • Target Engagement Studies : Use fluorescence polarization assays to quantify binding affinity (e.g., IC₅₀) to enzymes like DNA topoisomerase II, a known target for benzodiazole derivatives .

Q. How does the bromoethyl group influence intermolecular interactions in crystal packing?

  • Crystallographic Analysis : SC-XRD reveals halogen bonding (C-Br⋯N interactions, ~3.2 Å) and π-π stacking between benzodiazole rings (distance ~3.5 Å). These interactions stabilize the crystal lattice and may correlate with solid-state reactivity .

Q. What mechanistic insights explain unexpected byproducts during alkylation reactions involving this compound?

  • Root Cause Analysis :

  • Competing Pathways : Base-induced elimination (forming vinylbenzodiazole) competes with substitution. GC-MS identifies elimination products (e.g., m/z 197).
  • Mitigation : Use milder bases (e.g., NaHCO₃ instead of KOH) and lower temperatures to suppress elimination .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR and SC-XRD data to resolve ambiguities (e.g., rotational isomerism in the bromoethyl chain).
  • Synthetic Scalability : Transition from batch to flow chemistry improves reproducibility and reduces side reactions in multi-step syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.